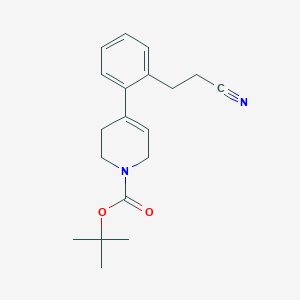

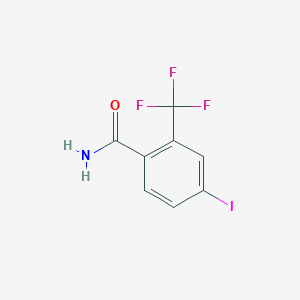

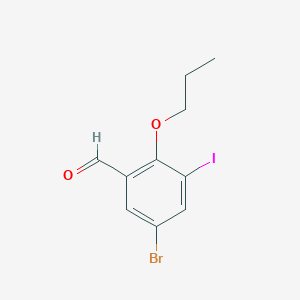

![molecular formula C14H13FN4O3 B2976238 Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 1105190-13-3](/img/structure/B2976238.png)

Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate” is a derivative of 1,2,4-triazine . It belongs to a special class of heterocyclic compounds, which are building blocks in the design of biologically important organic molecules . Several of their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate, have been synthesized using microwave-assisted methods. These compounds, including derivatives with penicillanic or cephalosporanic acid moieties, showed promising antimicrobial, anti-lipase, and anti-urease activities. Such findings indicate potential for developing new antibiotics and other therapeutic agents (Başoğlu et al., 2013).

Synthesis and Antitumor Applications

The compound's structure has been utilized in synthesizing alternatives to the antitumor drug temozolomide, avoiding the use of hazardous materials like methyl isocyanate. This highlights its role in creating safer methods for producing vital cancer medications (Wang et al., 1994).

Quinolones with Antimicrobial Properties

Similar compounds, specifically 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been prepared and shown to have significant in vitro antibacterial activity, especially against Gram-positive organisms. This suggests potential for developing new antimicrobial agents (Cooper et al., 1990).

Synthesis of Pyrimido-Triazine Derivatives

Ethyl 6-aryl-4-oxo-4,6-dihydro-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates have been synthesized, exploring the chemical properties and potential applications of related pyrimido-triazine derivatives. This expands the scope of applications in medicinal chemistry (Dolzhenko et al., 2006).

Synthesis and Antimicrobial Evaluation

New heterocyclic compounds incorporating thiophene moieties were synthesized from ethyl derivatives, showing potent antimicrobial activities against various organisms. This indicates the potential for developing new antimicrobial agents (Mabkhot et al., 2016).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods of related compounds, leading to a better understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and biochemistry (Mohamed, 2021).

properties

IUPAC Name |

ethyl 8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O3/c1-2-22-13(21)11-12(20)19-8-7-18(14(19)17-16-11)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJNCJBYUKTFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

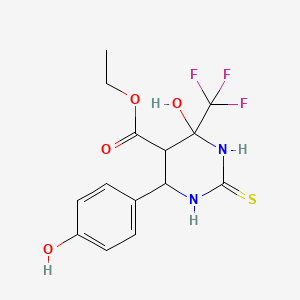

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)

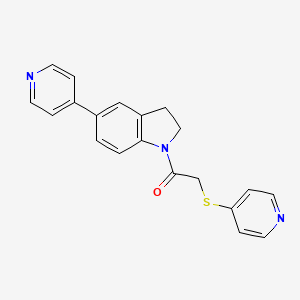

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2976159.png)

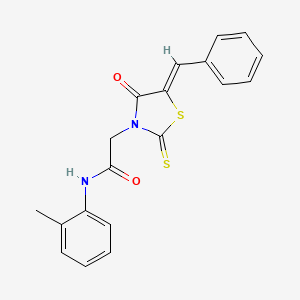

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)

![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)